InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3
.
Methyl 4-(4-oxobutyl)benzoate is classified as an ester derived from benzoic acid. Its molecular formula is , with a molecular weight of approximately 206.24 g/mol . This compound is often used as a reagent in organic synthesis and has applications in the development of pharmaceuticals, particularly in the synthesis of anticancer agents like pemetrexed .
Methyl 4-(4-oxobutyl)benzoate can be synthesized through several methods:
The molecular structure of methyl 4-(4-oxobutyl)benzoate features a benzene ring substituted at the para position with a 4-oxobutyl group. The structural formula can be represented as follows:
Methyl 4-(4-oxobutyl)benzoate participates in several types of chemical reactions:
Methyl 4-(4-oxobutyl)benzoate serves primarily as a reagent in the synthesis of pemetrexed, an anticancer drug. Its mechanism involves contributing to the formation of active compounds that inhibit enzymes involved in folate metabolism, crucial for DNA synthesis.
The compound plays a role in inhibiting the conversion of deoxyuridylate to thymidylate, disrupting DNA replication processes essential for cancer cell proliferation .
Methyl 4-(4-oxobutyl)benzoate has diverse applications across several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2